3-Ethyloxolane-2,4-dione
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Overview
Description
3-Ethyloxolane-2,4-dione is an organic compound with the molecular formula C6H8O3. It is a five-membered lactone with an ethyl group attached to the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyloxolane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also include continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyloxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted lactones.
Scientific Research Applications
3-Ethyloxolane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethyloxolane-2,4-dione involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Known for its hypoglycemic and antimicrobial activities.
3,3-Diethylazetidine-2,4-dione: Studied for its antiproliferative and enzyme inhibitory properties.
Uniqueness: 3-Ethyloxolane-2,4-dione stands out due to its unique lactone structure and the presence of an ethyl group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
5436-14-6 |
---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-ethyloxolane-2,4-dione |
InChI |
InChI=1S/C6H8O3/c1-2-4-5(7)3-9-6(4)8/h4H,2-3H2,1H3 |
InChI Key |
IEGPSTVVCRQXBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)COC1=O |
Origin of Product |
United States |
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